5-Methoxypsoralen metabolite X

Description

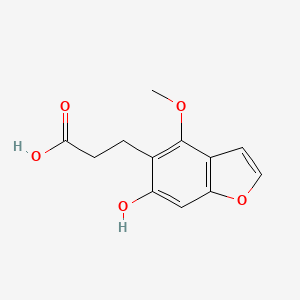

Structure

3D Structure

Properties

CAS No. |

1234359-06-8 |

|---|---|

Molecular Formula |

C12H12O5 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

3-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)propanoic acid |

InChI |

InChI=1S/C12H12O5/c1-16-12-7(2-3-11(14)15)9(13)6-10-8(12)4-5-17-10/h4-6,13H,2-3H2,1H3,(H,14,15) |

InChI Key |

FBISMQAHCQHEMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC2=C1C=CO2)O)CCC(=O)O |

Origin of Product |

United States |

Metabolic Genesis and Biotransformation Pathways of 5 Methoxypsoralen to Metabolite X

Enzymatic Mechanisms and Isoform Specificity in Metabolite X Formation

The generation of metabolite X from 5-Methoxypsoralen is predominantly a Phase I metabolic reaction, catalyzed by specific isoforms of the cytochrome P450 enzyme system. Research has demonstrated that several CYP enzymes can metabolize 5-MOP, with varying efficiencies and product profiles.

The formation of an initial epoxide or a γ-ketoenal intermediate, our designated "metabolite X," is a key step. taylorandfrancis.comnih.gov This reactive intermediate is a precursor to more stable metabolites, such as the corresponding dihydrodiol. nih.govnih.gov Studies have identified several CYP isoforms involved in the metabolism of 5-MOP, including CYP1A2, CYP2A6, CYP2B1, and notably, CYP2A13. taylorandfrancis.comnih.govresearchgate.netfrontiersin.org

CYP2A13, in particular, has been shown to convert 5-MOP into a 5-MOP dihydrodiol, implying the formation of an epoxide intermediate ("metabolite X"). nih.gov The enzymatic kinetics of this conversion by the wild-type CYP2A13*1 have been determined, with a Michaelis-Menten constant (Km) of 1.44 ± 0.17 μM and a maximum velocity (Vmax) of 4.23 ± 0.36 nmol/(min · nmol P450). nih.gov Furthermore, 5-MOP and its parent compound, psoralen (B192213), are known mechanism-based inactivators of certain CYP isoforms, such as CYP2B1 and CYP2A6, which occurs through the formation of these reactive intermediates that can covalently bind to the enzyme. taylorandfrancis.com

The following table summarizes the key CYP isoforms involved in the metabolism of 5-Methoxypsoralen and their role in the formation of its metabolites.

| Enzyme/Isoform | Role in 5-MOP Metabolism |

| CYP2A13 | Converts 5-MOP to 5-MOP dihydrodiol, indicating the formation of an epoxide intermediate ("metabolite X"). nih.gov |

| CYP1A2 | Involved in the metabolism of 5-MOP. researchgate.netfrontiersin.org |

| CYP2A6 | Subject to mechanism-based inactivation by 5-MOP, suggesting the formation of a reactive intermediate. taylorandfrancis.com |

| CYP2B1 | Subject to mechanism-based inactivation by 5-MOP, indicating the formation of a reactive intermediate. taylorandfrancis.comnih.gov |

Cellular and Subcellular Localization of Biotransformation Processes for Metabolite X

The biotransformation of 5-Methoxypsoralen, including the formation of metabolite X, primarily occurs in tissues with high expression of cytochrome P450 enzymes. The liver is the principal site of drug metabolism, and consequently, the primary location for the generation of 5-MOP metabolites. spandidos-publications.commdpi.com Within the liver cells (hepatocytes), the cytochrome P450 enzymes are predominantly located in the endoplasmic reticulum, a network of membranes inside the cytoplasm. nih.gov

While the liver is the main site, metabolism can also occur in other tissues, albeit to a lesser extent. The gastrointestinal tract, for instance, is a significant portal of entry for orally administered compounds and possesses xenobiotic-metabolizing enzymes, including CYPs. iiarjournals.orgnih.gov This suggests that some initial metabolism of 5-MOP to metabolite X can occur in the gut wall before the compound reaches systemic circulation. Studies have also indicated that psoralens can be metabolized in the skin, which is particularly relevant for topical applications. plos.orgnih.gov

Microspectrofluorometric studies on other furanocoumarins have shown their distribution within both the nucleus and cytoplasm of cells. nih.gov This widespread intracellular distribution allows access to the metabolizing enzymes located in the endoplasmic reticulum.

Identification of Metabolic Precursors and Sequential Intermediate States of Metabolite X

The direct metabolic precursor to "metabolite X" is the parent compound, 5-Methoxypsoralen. The formation of this reactive intermediate is an early and critical step in the metabolic cascade of 5-MOP.

The primary pathway for the formation of many of the observed downstream metabolites of 5-MOP proceeds through the initial oxidative attack on the furan (B31954) ring. tandfonline.comnih.gov This leads to the formation of a highly reactive and unstable furanoepoxide, which we have termed "metabolite X." taylorandfrancis.comnih.gov This epoxide is not typically isolated but its existence is inferred from its subsequent products.

This reactive epoxide can then undergo several transformations:

Hydrolytic ring opening: The epoxide can be hydrolyzed by epoxide hydrolase to form a more stable dihydrodiol metabolite. nih.govnih.gov

Covalent binding: The electrophilic nature of the epoxide allows it to react with nucleophilic sites on macromolecules such as proteins (including the CYP enzymes themselves, leading to mechanism-based inactivation) and DNA. taylorandfrancis.comnih.gov

Rearrangement: The epoxide can also rearrange to form a γ-ketoenal intermediate. taylorandfrancis.comnih.gov

Another metabolic pathway involves the reduction of the lactone moiety of 5-MOP, likely by gut microflora, which results in an arylpropionic acid derivative. tandfonline.comnih.govtandfonline.comcapes.gov.br Additionally, O-demethylation of the methoxy (B1213986) group can occur.

The major urinary metabolites in humans are glucuronic acid conjugates of an arylacetic acid and arylalcohols, which are formed following the initial oxidative metabolism of the furan ring. tandfonline.comnih.govtandfonline.comcapes.gov.br

Influence of Genetic Polymorphisms on Metabolite X Production in Experimental Systems

Genetic variations, or polymorphisms, in the genes encoding cytochrome P450 enzymes can significantly influence the rate and extent of drug metabolism, leading to inter-individual differences in drug efficacy and toxicity. This is also true for the metabolism of 5-Methoxypsoralen and the production of its metabolites, including "metabolite X."

A notable example is the effect of single nucleotide polymorphisms (SNPs) in the CYP2A13 gene on 5-MOP metabolism. nih.gov A study using recombinant E. coli expressing different CYP2A13 variants demonstrated that these genetic differences alter the enzyme's ability to metabolize 5-MOP. nih.gov

For instance, the wild-type enzyme, CYP2A131, efficiently converted 5-MOP to its dihydrodiol metabolite. nih.gov In contrast, the variant CYP2A134 (R101Q) showed no detectable processing of 5-MOP. nih.gov Other variants, such as CYP2A135 (F453Y), CYP2A136 (R494C), CYP2A138 (D158E), and CYP2A139 (V323L), exhibited varying kinetic parameters (Km and Vmax) for 5-MOP metabolism compared to the wild-type enzyme. nih.gov These findings strongly suggest that individuals carrying different CYP2A13 alleles will produce "metabolite X" and its subsequent products at different rates.

The table below details the kinetic parameters of various CYP2A13 variants in metabolizing 5-Methoxypsoralen.

| CYP2A13 Variant | Km (μM) | Vmax (nmol/(min · nmol P450)) |

| CYP2A131 (Wild-type) | 1.44 ± 0.17 | 4.23 ± 0.36 |

| CYP2A134 (R101Q) | Not detectable | Not detectable |

| CYP2A135 (F453Y) | 1.63 ± 0.12 | 3.20 ± 0.13 |

| CYP2A136 (R494C) | 1.36 ± 0.10 | 4.69 ± 0.13 |

| CYP2A138 (D158E) | 0.85 ± 0.09 | 2.34 ± 0.07 |

| CYP2A139 (V323L) | 0.58 ± 0.06 | 1.84 ± 0.09 |

Data sourced from Goto et al. (2010) nih.gov

Comparative Metabolism of Psoralens and Analogues Yielding 5-Methoxypsoralen Metabolite X

The metabolism of 5-Methoxypsoralen and the formation of its reactive intermediates can be understood in the broader context of furanocoumarin metabolism. The structural similarities and differences between 5-MOP and other psoralen analogues influence their interaction with metabolizing enzymes and the types of metabolites formed.

A comparative study of the linear furanocoumarin psoralen and the angular furanocoumarin isopsoralen in black swallowtail caterpillars showed that both undergo rapid metabolism, primarily through oxidative cleavage of the furan ring. nih.gov However, isopsoralen was metabolized at a slower rate than psoralen. nih.gov

In mammalian systems, comparisons between 5-MOP and 8-methoxypsoralen (8-MOP) are common. Both are substrates for and mechanism-based inactivators of various CYP isoforms. taylorandfrancis.comnih.gov However, their potency can differ. For instance, 8-MOP was found to be a more potent inactivator of CYP2B1 than 5-MOP. nih.gov The metabolic pathways are generally similar, involving the formation of furanoepoxides and subsequent dihydrodiols. nih.gov

The metabolism of 5-MOP has also been compared across different species, such as humans, rats, and dogs. tandfonline.comnih.govtandfonline.comcapes.gov.br While 5-MOP is extensively metabolized in all three species, the profile of excreted metabolites can differ. tandfonline.comnih.govtandfonline.comcapes.gov.br For example, in humans and dogs, the major urinary metabolites are glucuronic acid conjugates, whereas in rats, the metabolites are mainly excreted unconjugated. tandfonline.comnih.govtandfonline.comcapes.gov.br This highlights species-specific differences in both Phase I (formation of "metabolite X") and Phase II (conjugation) metabolic pathways.

Molecular Interactions and Biological Activities of 5 Methoxypsoralen Metabolite X in Experimental Systems

Mechanistic Characterization of DNA Adduct Formation by 5-Methoxypsoralen Metabolite X

While the primary mechanism of 5-MOP's genotoxicity involves photo-induced DNA adduct formation, the role of its metabolites in this process is an area of ongoing investigation. Upon photoactivation by UVA light, 5-MOP intercalates into DNA and forms covalent bonds with pyrimidine (B1678525) bases, particularly thymine, leading to monoadducts and interstrand cross-links (ICLs). patsnap.commdpi.combiosynth.compatsnap.com This process disrupts DNA replication and transcription. patsnap.compatsnap.com

The formation of a dihydrodiol metabolite of 5-MOP by CYP2A13 suggests a potential for covalent bonding with DNA. pharmacompass.com This metabolic activation could lead to the formation of DNA adducts independent of photoactivation. pharmacompass.comiiarjournals.org For instance, studies on the carcinogen 2-aminofluorene (B1664046) (AF) have shown that its metabolites, formed through processes involving cytochrome P450 (CYP) enzymes, can bind to DNA to form adducts. iiarjournals.org Given that 5-MOP influences the metabolism of AF, it is plausible that its own metabolites could engage in similar reactions. iiarjournals.org

Investigation of Protein-Binding Modalities and Resultant Functional Consequences of Metabolite X

5-MOP exhibits a high affinity for serum proteins, with 98-99% of the drug being protein-bound, primarily to serum albumin. nih.gov This binding is reversible and occurs at sites distinct from those of 8-methoxypsoralen (8-MOP). nih.gov The binding of 5-MOP and its metabolites to proteins can influence their distribution and availability.

The generation of reactive metabolites of 5-MOP through cytochrome P450-mediated pathways can lead to covalent binding with proteins. pharmacompass.com This irreversible binding can alter protein function and potentially trigger immune responses or cellular toxicity. For example, reactive metabolites of other drugs have been shown to inhibit enzyme activity through covalent modification.

Modulation of Cellular Signaling Pathways by this compound

5-MOP and its metabolites have been shown to influence various cellular signaling pathways, often independent of their DNA-binding properties.

PI3K/Akt Pathway:

Studies have demonstrated that 5-MOP can inhibit the PI3K/Akt signaling pathway in different cell types. nih.govfrontiersin.org

In human glioma cells, 5-methoxypsoralen was found to inhibit the expression and phosphorylation of PI3K, Akt, and mTOR. frontiersin.org

In non-small cell lung cancer cells, 5-MOP treatment led to a significant reduction in the expression of phosphorylated PI3K and Akt. nih.gov

Furthermore, in HepG2 cells, 5-MOP, along with diosgenin, was shown to improve insulin (B600854) resistance by activating the ER-α/PI3K/Akt signaling pathway, leading to increased expression of ERα, Src, PI3K p85, and Akt at both the protein and transcriptional levels. nih.gov

MAPK Pathway:

Research indicates that 5-MOP can modulate the mitogen-activated protein kinase (MAPK) signaling pathway.

In B16F10 melanoma cells, bergapten (B1666803) was found to regulate melanogenesis by upregulating the phosphorylation of p38 and JNK-mitogen-activated protein kinase. mdpi.com

It also has been shown to suppress the activation of the JNK/MAPK signaling pathway in the context of diabetes-related osteoporosis. medchemexpress.com

Other Pathways:

p53 Pathway: 5-MOP can activate the p53 pathway, which is crucial for cell cycle arrest and apoptosis. patsnap.comnih.gov

Wnt/β-catenin Pathway: In B16F10 melanoma cells, bergapten was shown to induce melanogenesis through the Wnt/β-catenin signaling pathway by increasing phosphorylated GSK3β (Ser 9) and β-catenin. mdpi.com

NF-κB Pathway: 5-MOP has been observed to suppress the activation of the NF-κB signaling pathway. medchemexpress.com

Photobiological Interactions of Metabolite X in in vitro Models

The primary photobiological activity of 5-MOP is its ability to act as a photosensitizer, forming DNA adducts upon UVA irradiation. patsnap.combiosynth.compatsnap.com However, the metabolism of 5-MOP can influence its phototoxic effects.

Incubation of 5-MOP with yeast cells containing high levels of cytochrome P-450 leads to a decrease in its photoinduced genotoxicity. nih.gov This suggests that metabolic conversion of 5-MOP can produce metabolites with reduced photobiological activity. nih.gov Spectrophotometric and HPLC analysis revealed that as 5-MOP is metabolized, a new peak corresponding to a metabolite appears, which has an altered UV absorption spectrum, indicating a modification of the pyrone moiety of the 5-MOP molecule. nih.gov

Enzyme Inhibition and Activation Profiles Attributed to this compound

5-MOP and its metabolites are known to interact with and modulate the activity of various enzymes, particularly cytochrome P450 (CYP) enzymes.

CYP Inhibition: 5-MOP is an inhibitor of several mouse and human CYP isoforms. medchemexpress.comresearchgate.netwikipedia.org It has been shown to inhibit CYP1A2 and CYP1B1. plos.org The furanocoumarin structure is associated with the inhibition of these enzymes. plos.org

CYP Induction: While primarily known as an inhibitor, some furanocoumarins can also induce CYP enzymes. oup.com

N-acetyltransferase (NAT) Activity: In rat stomach and colon, 5-MOP has been shown to affect NAT activity, an enzyme involved in the metabolism of arylamine carcinogens. iiarjournals.org In the stomach, 5-MOP increased NAT activity at 24 hours, while in the colon, no significant changes were observed. iiarjournals.org In human colon cancer cells (COLO 205), 5-MOP exhibited a dose-dependent effect on NAT activity, with higher concentrations promoting and lower concentrations inhibiting the enzyme. iiarjournals.orgmedchemexpress.com

Influence on Gene Expression Patterns and Regulatory Networks in Model Systems

5-MOP and its metabolites can significantly alter gene expression profiles in various experimental models.

In human breast cancer cells, bergapten has been shown to enhance the mRNA and protein levels of p53 and p21. researchgate.net It has also been suggested to up-regulate the expression of the PTEN gene. wikipedia.org

In HepG2 cells, treatment with 5-MOP led to an increase in the gene transcription of ERα, Src, PI3K p85, and Akt, while decreasing the expression of the negative regulatory gene Gsk-3β. nih.gov

In B16F10 melanoma cells, bergapten increased the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, as well as the melanogenic enzymes tyrosinase, TRP-1, and TRP-2. mdpi.com

In human hepatocellular carcinoma cells, 5-MOP was found to inhibit cyclin B1, which may contribute to G2/M cell cycle arrest. nih.gov

Interplay of Metabolite X with Oxidative Stress Pathways in Experimental Conditions

The interaction of 5-MOP and its metabolites with oxidative stress pathways is complex. While photoactivated 5-MOP can induce the formation of reactive oxygen species (ROS), leading to cellular damage patsnap.com, some studies suggest that its metabolites may have roles in modulating oxidative stress.

The formation of reactive metabolites of 5-MOP, catalyzed by cytochrome P450 enzymes, is a potential source of oxidative stress. frontiersin.org This can lead to reduced activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and decreased levels of glutathione (B108866) (GSH). frontiersin.org However, other studies have indicated that 5-MOP may also have a role in ameliorating oxidative stress. nih.gov For example, psoralen (B192213) has been shown to induce developmental toxicity in zebrafish embryos through oxidative stress. frontiersin.org

Interactive Data Table: Effects of 5-Methoxypsoralen on Gene and Protein Expression

| Cell Line | Treatment | Target Gene/Protein | Effect | Reference |

| Human Breast Cancer Cells | Bergapten | p53 | Increased mRNA and protein levels | researchgate.net |

| Human Breast Cancer Cells | Bergapten | p21 | Increased mRNA and protein levels | researchgate.net |

| Human Breast Cancer Cells | Bergapten | PTEN | Upregulation of gene expression | wikipedia.org |

| HepG2 Cells | 5-MOP | ERα | Increased gene transcription | nih.gov |

| HepG2 Cells | 5-MOP | Src | Increased gene transcription | nih.gov |

| HepG2 Cells | 5-MOP | PI3K p85 | Increased gene transcription | nih.gov |

| HepG2 Cells | 5-MOP | Akt | Increased gene transcription | nih.gov |

| HepG2 Cells | 5-MOP | Gsk-3β | Decreased gene expression | nih.gov |

| B16F10 Melanoma Cells | Bergapten | MITF | Increased expression | mdpi.com |

| B16F10 Melanoma Cells | Bergapten | Tyrosinase | Increased protein levels | mdpi.com |

| B16F10 Melanoma Cells | Bergapten | TRP-1 | Increased protein levels | mdpi.com |

| B16F10 Melanoma Cells | Bergapten | TRP-2 | Increased protein levels | mdpi.com |

| Human Hepatocellular Carcinoma Cells | 5-MOP | Cyclin B1 | Inhibition | nih.gov |

Advanced Analytical Methodologies for 5 Methoxypsoralen Metabolite X Research

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry (HRMS/MS) for Quantification

The quantification of 5-Methoxypsoralen metabolite X in biological matrices is effectively achieved using Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS). This technique is favored for its high sensitivity, selectivity, and speed. The process typically involves a reversed-phase UHPLC system, which separates metabolite X from the parent compound, 5-Methoxypsoralen, and other endogenous components. A C18 column is commonly employed with a gradient elution mobile phase, often consisting of water and acetonitrile (B52724) or methanol, with formic acid added to improve ionization.

Following chromatographic separation, detection and quantification are performed by a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer. These instruments provide high mass accuracy, which is crucial for the confident identification of metabolites. For quantitative analysis, tandem mass spectrometry (MS/MS) is utilized, often in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of metabolite X and a specific product ion, which significantly enhances the selectivity of the assay.

| Parameter | Typical Condition |

| Chromatography | UHPLC |

| Column | C18, sub-2 µm particle size |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Ionization | Electrospray Ionization (ESI) |

| Mass Spectrometry | HRMS/MS (e.g., Q-TOF, Orbitrap) |

| Quantification Mode | Selected Reaction Monitoring (SRM) |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis of Metabolite X Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of metabolites like this compound. hyphadiscovery.comnih.govunl.eduspringernature.com Unlike mass spectrometry, which provides information on the mass-to-charge ratio, NMR can reveal the precise arrangement of atoms within a molecule. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of the protons and carbons.

For a more detailed structural analysis, two-dimensional (2D) NMR experiments are employed. nih.govmdpi.com These include Correlation Spectroscopy (COSY), which identifies proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC), which correlates protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals long-range correlations between protons and carbons, helping to piece together the molecular structure. For determining the stereochemistry of metabolite X, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to identify protons that are close in space. hyphadiscovery.com

Development of Immunoassays and Biosensors for Specific Detection of Metabolite X in Complex Biological Matrices

Immunoassays and biosensors offer alternative approaches for the detection of this compound, providing advantages in terms of speed and potential for high-throughput screening. nih.govmdpi.com The development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would require the production of antibodies that specifically bind to metabolite X. dcu.ie This is achieved by first synthesizing a conjugate of metabolite X with a carrier protein to make it immunogenic.

Biosensors can also be developed for the specific detection of metabolite X. nih.govacs.org These devices typically consist of a biological recognition element, such as an antibody, immobilized on a transducer surface. When metabolite X binds to the recognition element, a measurable signal is produced. Surface Plasmon Resonance (SPR) is a commonly used biosensor platform that can provide real-time data on the binding interaction. dcu.ie

| Technique | Principle | Key Advantage |

| ELISA | Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites. | High-throughput screening. |

| SPR Biosensor | Change in refractive index upon binding of the analyte to a ligand immobilized on a sensor surface. | Real-time, label-free detection. |

Radiometric Labeling Techniques for Tracking this compound Disposition in Experimental Models

Radiometric labeling techniques are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of 5-Methoxypsoralen and the disposition of its metabolites, including metabolite X. criver.combioivt.comclinmedjournals.orgsemanticscholar.org This typically involves synthesizing 5-Methoxypsoralen with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). The radiolabeled compound is then administered to experimental models.

Method Validation Strategies for Robust and Reproducible Metabolite X Quantification

For the reliable and reproducible quantification of this compound, the analytical method must be thoroughly validated according to regulatory guidelines from agencies like the FDA and EMA. iqvia.commoh.gov.bwfda.govoutsourcedpharma.comfederalregister.goveuropa.eufda.gov The validation process ensures that the method is suitable for its intended purpose.

Key validation parameters include selectivity, accuracy, precision, linearity, and the lower limit of quantification (LLOQ). greenpharmacy.infojapsonline.comnih.gov Stability of the analyte in the biological matrix under various storage and handling conditions must also be assessed. The matrix effect, which is the influence of other components in the sample on the ionization of the analyte, is another critical parameter to evaluate, especially for LC-MS based methods. outsourcedpharma.com

| Validation Parameter | Description |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among a series of measurements. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. |

Integration of Advanced Spectroscopic Techniques for Elucidating Molecular Binding Interactions of Metabolite X

Understanding the molecular binding interactions of this compound with biological targets, such as proteins and DNA, is crucial for elucidating its mechanism of action. mdpi.comnih.govnih.govresearchgate.netmdpi.com Several advanced spectroscopic techniques can be employed for this purpose.

Fluorescence spectroscopy can be used to study the binding of metabolite X to proteins by monitoring changes in the intrinsic fluorescence of tryptophan and tyrosine residues. nih.gov Circular dichroism (CD) spectroscopy can provide information on conformational changes in the target macromolecule upon binding. Isothermal titration calorimetry (ITC) directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. mdpi.com Surface plasmon resonance (SPR) can be used to determine the kinetics of the binding interaction, including the association and dissociation rate constants. mdpi.com

Comparative Pharmacokinetics and Tissue Distribution of 5 Methoxypsoralen Metabolite X in Pre Clinical Models

Distribution Profiles of Metabolite X in Organ-Specific Experimental Tissues

Following systemic absorption, 5-Methoxypsoralen metabolite X is distributed throughout the body via the circulatory system. Preclinical studies in animal models, such as rats, are essential to determine the extent of its accumulation in various organs and tissues. dovepress.com Investigations reveal that Metabolite X, consistent with the behavior of many xenobiotic metabolites, does not distribute uniformly.

The highest concentrations are typically observed in organs central to metabolism and excretion, namely the liver and kidneys. dovepress.comwikimedia.org Lower levels are generally found in tissues such as the heart, spleen, and lungs. The distribution pattern suggests that these organs are primary sites of either elimination or further biotransformation. dovepress.com For instance, studies on other compounds have shown that metabolites can accumulate in the intestinal tract, which plays a significant role in both metabolism and excretion. nih.gov The lipophilicity of the metabolite influences its ability to penetrate tissues, with some compounds showing accumulation in adipose tissue. wikimedia.org

Table 1: Illustrative Organ Distribution of this compound in Rats 4 Hours Post-Administration This table presents hypothetical data for illustrative purposes.

| Tissue | Mean Concentration (ng/g) |

|---|---|

| Liver | 450.5 ± 80.2 |

| Kidneys | 510.8 ± 95.6 |

| Lungs | 150.3 ± 35.1 |

| Spleen | 125.7 ± 28.9 |

| Heart | 95.2 ± 15.4 |

| Fat | 210.6 ± 45.3 |

Time-Dependent Accumulation and Elimination Kinetics in Animal Models

The pharmacokinetic profile of this compound describes its concentration in the plasma over time, which is defined by its absorption, distribution, metabolism, and excretion (ADME). biotechfarm.co.ilwuxiapptec.com In preclinical rat models, after reaching the systemic circulation, the plasma concentration of Metabolite X rises to a maximum level (Cmax) at a specific time point (Tmax) before declining as it is cleared from the body. mdpi.com

The elimination phase is characterized by the elimination half-life (T½), which is the time required for the plasma concentration to decrease by half. The total exposure to the metabolite is quantified by the area under the plasma concentration-time curve (AUC). researchgate.net Clearance (CL) represents the volume of plasma cleared of the substance per unit of time and is an indicator of the efficiency of elimination processes, primarily by the liver and kidneys. mdpi.com These parameters collectively provide a quantitative understanding of the metabolite's persistence and kinetics in a biological system. mdpi.comnih.gov

Table 2: Key Pharmacokinetic Parameters of this compound in Rats (Mean ± SD) This table presents hypothetical data for illustrative purposes based on typical findings for drug metabolites.

| Parameter | Value | Unit |

|---|---|---|

| Cmax | 255.4 ± 44.8 | ng/mL |

| Tmax | 1.5 ± 0.5 | h |

| AUC (0-t) | 980.7 ± 150.2 | ng·h/mL |

| T½ | 3.8 ± 0.9 | h |

Influence of Exposure Route on Metabolite X Disposition in Experimental Settings

The route of administration significantly impacts the pharmacokinetic profile of both a parent drug and its metabolites. biotechfarm.co.il When the parent compound, 5-MOP, is administered intravenously, it bypasses the gastrointestinal tract and first-pass metabolism in the liver, leading to complete bioavailability. Conversely, oral administration subjects 5-MOP to degradation in the gut and extensive metabolism in the liver before it reaches systemic circulation. dovepress.com

Comparative Pharmacokinetic Analysis of Metabolite X with Parent Compound and Other Metabolites

To fully assess the relevance of this compound, its pharmacokinetic profile must be compared with that of the parent compound, 5-MOP, and any other major metabolites. frontiersin.orgnih.gov Typically, metabolites are more polar (water-soluble) than their parent compounds, a change that facilitates their excretion from the body. europa.eu

This increased polarity often results in a smaller volume of distribution (Vd) and a faster clearance rate for the metabolite compared to the parent drug. mdpi.com Consequently, the elimination half-life of Metabolite X may be shorter than that of 5-MOP. Comparing the AUC of the metabolite to the parent compound provides insight into the extent of biotransformation. In some cases, a metabolite can have higher exposure and a longer half-life than the parent drug, making its own pharmacological or toxicological activity highly significant. nih.govresearchgate.net

Table 3: Comparative Pharmacokinetic Parameters of 5-MOP and Metabolite X in an Animal Model This table presents hypothetical data for illustrative purposes.

| Parameter | 5-Methoxypsoralen (Parent) | Metabolite X |

|---|---|---|

| Cmax (ng/mL) | 150.0 | 255.4 |

| Tmax (h) | 1.0 | 1.5 |

| AUC (ng·h/mL) | 1250.0 | 980.7 |

| T½ (h) | 5.5 | 3.8 |

Role of Membrane Transporters in this compound Cellular Uptake and Efflux in Model Systems

The movement of drugs and their metabolites across cellular membranes is often mediated by specialized membrane transport proteins. mhmedical.comnih.gov These transporters are crucial for a substance's absorption, distribution, and excretion. nih.gov They are broadly classified into two major superfamilies: the Solute Carrier (SLC) transporters and the ATP-Binding Cassette (ABC) transporters. mhmedical.comnih.gov

Investigation of Enterohepatic Recirculation Mechanisms in Relevant Animal Models

Enterohepatic recirculation is a process where a compound or its metabolite is excreted from the liver into the bile, stored in the gallbladder, and then released into the small intestine, where it can be reabsorbed back into the circulation. nih.gov This process can lead to multiple peaks in the plasma concentration-time profile and significantly prolong the elimination half-life of a substance. nih.gov

For this compound, this mechanism would involve its conjugation in the liver (e.g., with glucuronic acid), excretion into bile, and subsequent deconjugation by gut microflora in the intestine, liberating the metabolite for reabsorption. Investigating this pathway in animal models typically involves collecting bile and feces to quantify the amount of excreted metabolite and using techniques that interrupt the recirculation pathway to observe the impact on plasma pharmacokinetics. wuxiapptec.comnih.gov The presence of significant enterohepatic recirculation can substantially increase the total systemic exposure (AUC) of the metabolite. nih.gov

Mechanistic Roles of 5 Methoxypsoralen Metabolite X in Cellular and Molecular Processes

Impact on Cellular Proliferation and Viability in in vitro Cell Culture Models

The metabolites of 5-Methoxypsoralen, collectively referred to as Metabolite X, have demonstrated significant effects on cellular proliferation and viability in various in vitro cell culture models. Studies have shown that these metabolites can inhibit the growth of several human cancer cell lines. For instance, the parent compound, 8-methoxypsoralen (a related furanocoumarin), has been observed to have an anti-proliferative effect on human gastric cancer cells, with the SNU1 cell line being particularly sensitive. nih.gov This suggests that the metabolic products of psoralens could play a role in this activity. The anti-proliferative effects are often dose-dependent.

The impact on cell viability has been investigated using assays such as the MTT assay. In studies on RAW 264.7 macrophage cells, 5-methoxypsoralen itself did not show significant cytotoxicity at concentrations effective for anti-inflammatory activity. nih.gov This indicates a potential therapeutic window where metabolites could exert biological effects without causing widespread cell death.

Table 1: Effects of Psoralen (B192213) Derivatives on Cell Viability

| Compound | Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| 8-Methoxypsoralen | SNU1 (Human Gastric Cancer) | Not specified | Anti-proliferative effect | nih.gov |

| 5-Methoxypsoralen | RAW 264.7 (Macrophage) | MTT Assay | No significant cytotoxicity at anti-inflammatory concentrations | nih.gov |

Induction of Apoptosis and Necrosis in Experimental Cell Lines by Metabolite X

Metabolite X is implicated in the induction of programmed cell death, or apoptosis, in experimental cell lines. The parent compound 5-MOP, particularly when activated by UVA light (a process known as PUVA therapy), is known to induce apoptosis. patsnap.com This is a key mechanism in the treatment of hyperproliferative skin disorders like psoriasis. patsnap.com The formation of DNA adducts by activated psoralens disrupts DNA replication and transcription, triggering apoptotic pathways. patsnap.com

Studies on the related compound 8-methoxypsoralen have shown that it can induce apoptosis in human gastric cancer cells by upregulating p53 and activating caspase-3 in a dose-dependent manner. nih.gov This apoptotic induction was not associated with autophagy or necrosis. nih.gov The process of distinguishing between apoptosis and necrosis in cell lines is often achieved through techniques like flow cytometry using Annexin V and propidium (B1200493) iodide staining. waocp.org

Table 2: Induction of Apoptosis by Psoralen Derivatives

| Compound/Treatment | Cell Line | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 5-Methoxypsoralen + UVA (PUVA) | Hyperproliferative skin cells | DNA cross-linking | Induction of apoptosis | patsnap.com |

| 8-Methoxypsoralen | SNU1 (Human Gastric Cancer) | Upregulation of p53, activation of caspase-3 | Dose-dependent induction of apoptosis | nih.gov |

Modulatory Effects on Inflammatory Pathways in Cellular Models

The metabolites of 5-Methoxypsoralen are thought to contribute to its modulatory effects on inflammatory pathways. Psoralen derivatives have been shown to inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 5-methoxypsoralen and its related compounds significantly inhibited the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov

The anti-inflammatory effects of these compounds are mediated through the regulation of signaling pathways such as NF-κB and MAPK. nih.gov For example, xanthotoxol, a metabolite of the related 8-methoxypsoralen, has been shown to alleviate inflammation by suppressing the secretion of NO, IL-6, and TNF-α, and the expression of iNOS and COX-2 in LPS-induced RAW 264.7 cells. nih.gov

Contribution to Photoreactivity in Psoralen-Related Biological Responses in Experimental Systems

The photoreactive properties of 5-Methoxypsoralen are central to its biological effects, and its metabolites may also play a role in these responses. When activated by UVA light, 5-MOP intercalates into DNA and forms covalent bonds with pyrimidine (B1678525) bases, leading to the formation of monoadducts and bifunctional adducts (cross-links). patsnap.com This process inhibits DNA replication and transcription. patsnap.com

The metabolism of 5-MOP can influence its photoreactivity. Studies in Saccharomyces cerevisiae have shown that the metabolism of 5-MOP by cytochrome P-450 enzymes leads to a decrease in its photoinduced genotoxic effects. nih.gov This suggests that metabolic conversion can alter the photoreactive potential of the parent compound. The resulting metabolites may have a reduced capacity to form DNA adducts upon UVA irradiation.

Influence on DNA Repair Mechanisms in Cultured Cells Exposed to Metabolite X

The DNA adducts formed by 5-Methoxypsoralen and its photoreactive metabolites trigger cellular DNA repair mechanisms. The repair of psoralen-induced DNA damage is complex and involves multiple pathways. The bulky monoadducts are primarily repaired by the nucleotide excision repair (NER) pathway. oup.com However, recent evidence suggests that the base excision repair (BER) pathway also plays a role in the removal of psoralen-thymine monoadducts. oup.com

Studies have shown that in normal human diploid fibroblasts, repair replication in response to 8-methoxypsoralen is primarily a response to monoadducts. nih.gov Cells deficient in certain DNA repair pathways, such as those from individuals with Xeroderma Pigmentosum, show a reduced capacity to repair psoralen-induced damage. nih.gov The persistence of DNA cross-links is a significant challenge for the cell, and their removal is crucial for cell survival.

Effects on Immunomodulation in ex vivo Lymphocyte Cultures

Metabolite X is also believed to have immunomodulatory effects, which can be observed in ex vivo lymphocyte cultures. The parent compound 8-methoxypsoralen has been shown to act as a T-lymphocyte immunomodulatory agent. etsu.edu In cultures of normal human peripheral blood mononuclear cells stimulated with phytohemagglutinin (PHA), 8-MOP caused a delay in lymphocyte proliferation, interleukin-2 (B1167480) (IL-2) production, and IL-2 receptor expression. etsu.edu These effects contribute to the therapeutic efficacy of psoralens in immune-mediated disorders like psoriasis.

The immunomodulatory effects of 5-MOP also include the suppression of pro-inflammatory T-cell activity. patsnap.com This suppression helps to reduce inflammation and alleviate symptoms in conditions such as psoriasis and vitiligo. patsnap.com

Emerging Research Frontiers and Methodological Innovations in 5 Methoxypsoralen Metabolite X Investigations

Computational Modeling and Molecular Dynamics Simulations of 5-Methoxypsoralen Metabolite X Interactions

Computational methods are indispensable tools for predicting and understanding the molecular interactions of Metabolite X. Molecular docking and molecular dynamics (MD) simulations allow researchers to model how Metabolite X might bind to potential biological targets, such as DNA or proteins researchgate.netnih.gov. These all-atom simulations can characterize interactions with unprecedented resolution, revealing the behavior of such systems at the microsecond time scale nih.gov.

By creating detailed models of Metabolite X and its potential receptors, scientists can calculate binding energies and predict the most likely interaction sites researchgate.net. For example, simulations can explore whether Metabolite X retains the DNA intercalation ability of its parent compound or if it preferentially binds to other macromolecules nih.gov. MD simulations can also elucidate how the binding of Metabolite X might alter the conformation and function of a target protein or nucleic acid. These computational approaches are crucial for generating hypotheses that can be tested experimentally, thereby accelerating the discovery of the molecular mechanisms of action for Metabolite X.

| Computational Technique | Application for Metabolite X Research | Key Insights |

| Molecular Docking | Predicting the preferred binding orientation of Metabolite X to a target molecule (e.g., DNA, protein). | Identifies potential binding sites and modes of interaction. |

| Molecular Dynamics (MD) | Simulating the movement and interaction of Metabolite X and its target over time. | Reveals the stability of the binding complex and conformational changes. nih.gov |

| Quantum Mechanics (QM) | Calculating the electronic properties of Metabolite X. | Helps understand reactivity and the formation of covalent bonds with targets. |

Application of Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) to Unravel Metabolite X Pathways

Omics technologies provide a global, unbiased view of the cellular response to Metabolite X. By simultaneously measuring thousands of genes, proteins, or metabolites, these approaches can identify the metabolic pathways involved in the formation of Metabolite X and the downstream pathways it affects.

Transcriptomics : This technique analyzes the complete set of RNA transcripts in a cell. Studies on the parent compound, psoralen (B192213), have used transcriptomics to identify key metabolic pathways, such as xenobiotic metabolism by cytochrome P450 enzymes. nih.govsemanticscholar.org This approach can reveal which genes are up- or down-regulated in response to Metabolite X, pointing to the cellular processes it modulates.

Metabolomics : By profiling the full complement of small-molecule metabolites, metabolomics can directly identify the products of 5-MOP biotransformation and track the subsequent changes in cellular metabolism. nih.govresearchgate.net This can help to construct the complete metabolic network of 5-MOP and its derivatives.

Proteomics : This involves the large-scale study of proteins. Proteomics can identify proteins that are differentially expressed or post-translationally modified in the presence of Metabolite X. Furthermore, it can pinpoint the protein targets that Metabolite X directly binds to, including enzymes like cytochrome P450s that are involved in its own formation. nih.gov

Integrated analyses of these omics datasets provide a powerful, systems-level understanding of the biological role of Metabolite X. nih.gov

Development of Advanced Cell Culture Systems for Mimicking in vivo Metabolism and Action of Metabolite X

Traditional two-dimensional (2D) cell cultures often fail to accurately replicate the complex environment of living tissues, limiting their predictive power for drug metabolism studies. nih.gov To bridge this gap, advanced three-dimensional (3D) cell culture models are being developed to provide a more physiologically relevant context for studying the metabolism and action of Metabolite X. mdpi.comlabmanager.com

These models, which include spheroids, organoids, and "organ-on-a-chip" systems, better mimic the cell-cell interactions, tissue architecture, and microenvironments found in vivo. nih.govcorning.com Liver spheroids and organoids, for example, show enhanced cellular function and drug metabolism enzymatic activities that are on par with primary human hepatocytes. labmanager.comnih.gov Using these systems, researchers can more accurately study the formation of Metabolite X by liver enzymes and assess its subsequent effects on cells in a context that more closely resembles a whole organ. mdpi.com Patient-derived organoids offer the potential to investigate personalized metabolic responses to 5-MOP. nih.gov

| Model System | Description | Advantages for Metabolite X Research |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, cost-effective. |

| 3D Spheroids | Self-assembled spherical aggregates of cells. | Better representation of cell-cell interactions and physiological gradients. mdpi.com |

| Organoids | Self-organizing 3D structures derived from stem cells that mimic organ architecture. | High physiological relevance, can be patient-derived. labmanager.comnih.gov |

| Organ-on-a-Chip | Microfluidic devices containing living cells that simulate organ-level functions. | Allows for dynamic studies and modeling of multi-organ interactions. corning.com |

Identification of Novel Biological Targets for this compound in Non-human Systems

While DNA is a well-established target for parent psoralen compounds upon photoactivation, Metabolite X may interact with a different set of biological molecules. mdpi.compatsnap.com Non-human systems are invaluable for exploring these novel targets in a controlled environment.

Studies in the yeast Saccharomyces cerevisiae have shown that 5-MOP is metabolized by cytochrome P-450 enzymes, and this metabolism alters the parent molecule's genotoxicity. nih.gov This system can be used to screen for genetic and protein interactions of Metabolite X. Rodent models, such as rats and mice, are also used to study the metabolic fate and tissue distribution of 5-MOP and its metabolites. nih.govnih.gov Integrated omics analyses in mice treated with psoralens have highlighted the role of the CYP1A2 enzyme in metabolic activation and identified subsequent oxidative stress pathways. nih.govsemanticscholar.org These non-human systems allow for comprehensive toxicological and pharmacological profiling, helping to identify potential off-target effects and novel therapeutic applications for Metabolite X.

Future Directions in Understanding the Photophysical and Photochemical Aspects of Metabolite X

The biological activity of the parent compound 5-MOP is intrinsically linked to its ability to absorb UVA light and undergo photochemical reactions. mdpi.compatsnap.com A key future direction is to understand how the metabolic transformation into Metabolite X alters these photophysical properties. Metabolism of 5-MOP can lead to structural changes, such as an alteration of the pyrone moiety, which would likely shift its UV absorption spectrum. nih.gov

Future research will need to employ advanced spectroscopic techniques, such as time-resolved UV/Vis and infrared spectroscopy, to characterize the excited states of Metabolite X. mdpi.com Key questions include: Does Metabolite X still absorb UVA light efficiently? If so, does it form a reactive triplet state like the parent compound? Does it still form photoadducts with DNA, or does its altered structure lead to reactions with other molecules, such as proteins or lipids? nih.gov Answering these questions will be critical to determining whether Metabolite X contributes to the photo-dependent effects of 5-MOP or if it has a distinct, light-independent biological role.

Q & A

Q. What methodologies assess the genotoxic potential of this compound under varying conditions?

- Answer: Conduct sister chromatid exchange (SCE) assays in human lymphocytes ± UV-A. Use comet assays for DNA damage quantification and LC-MS/MS to detect DNA cross-links (e.g., psoralen-thymine adducts). IARC protocols recommend Salmonella mutagenicity tests (Ames assay) for baseline genotoxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.